

Application Notes and Protocols for In Vivo Studies of PHM-27 (human)

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Compound of Interest

Compound Name: PHM-27 (human)

Cat. No.: B050746

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Introduction

Peptide Histidine-Methionine-27 (PHM-27) is a 27-amino acid peptide hormone belonging to the glucagon-secretin family.[1] It is the human counterpart of the porcine peptide histidine isoleucine (PHI) and shares significant sequence homology and biological activities with Vasoactive Intestinal Peptide (VIP).[2][3] PHM-27 and VIP are co-synthesized from the same precursor protein and often act on the same receptors, exhibiting pleiotropic effects throughout the body.[3] Key biological functions of PHM-27 include vasodilation and stimulation of intestinal fluid secretion.[1] These properties make PHM-27 a person of interest in various physiological and pathological processes, including neurodegenerative diseases and as a potential diagnostic marker for certain tumors.[3]

These application notes provide detailed protocols for in vivo studies of PHM-27, leveraging data from studies on the closely related and more extensively researched VIP, given their functional similarities.

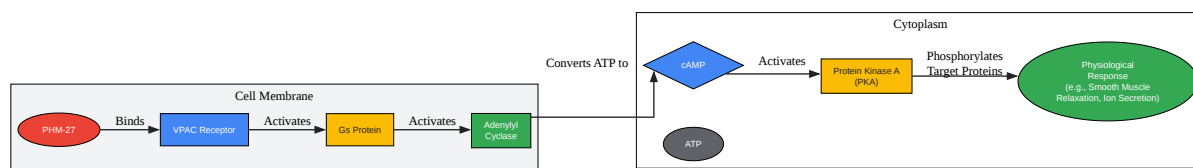
Physicochemical Properties and Handling

Proper handling and storage of PHM-27 are crucial for maintaining its biological activity.

Property	Value/Instruction
Molecular Weight	2985.46 g/mol [4]
Appearance	Lyophilized powder [5]
Solubility	Insoluble in water. Dissolve in DMSO or 60% acetonitrile in water with 0.1% TFA, then dilute with the desired buffer. [4]
Storage (Lyophilized)	Store at 0-5°C for up to 6 months. [4] For longer-term storage, -20°C is recommended for up to 12 months. [5]
Storage (Reconstituted)	Aliquot and store at -20°C for up to 3 months to avoid repeated freeze-thaw cycles. For short-term use, store at +4°C for up to 5 days. [4]
Preparation	For maximum recovery, centrifuge the vial before removing the cap. Reconstitute just before use for best results. [4]

Signaling Pathway

PHM-27, similar to VIP, is known to exert its effects through G-protein coupled receptors, primarily the VPAC1 and VPAC2 receptors. The binding of PHM-27 to these receptors initiates a signaling cascade that leads to various physiological responses. The primary signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).



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Caption: Signaling pathway of PHM-27 via VPAC receptors.

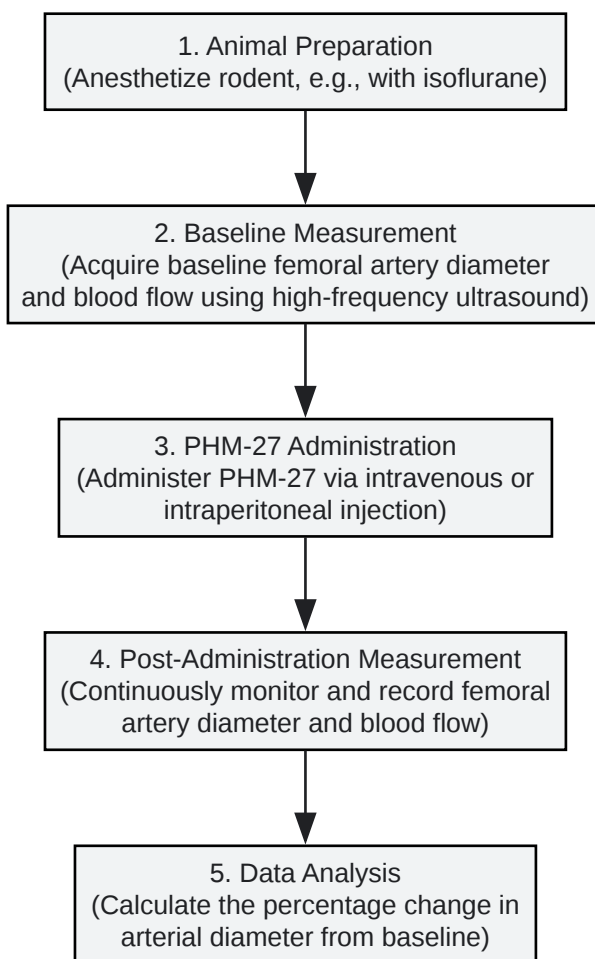
Experimental Protocols for In Vivo Studies

Due to the limited availability of specific in vivo protocols for PHM-27, the following protocols are adapted from established studies on VIP, which is expected to have similar in vivo effects. Researchers should consider conducting pilot studies to determine the optimal dosage and administration route for PHM-27 in their specific experimental model.

Protocol 1: Assessment of Vasodilatory Effects in Rodents

This protocol describes a method to evaluate the vasodilatory properties of PHM-27 by measuring changes in arterial diameter using high-frequency ultrasound.

Experimental Workflow:



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Caption: Workflow for in vivo assessment of vasodilation.

Materials:

- **PHM-27 (human)**
- Vehicle (e.g., sterile saline)
- Anesthetic (e.g., isoflurane)
- High-frequency ultrasound system with a vascular probe
- Animal model (e.g., Sprague-Dawley rats or C57BL/6 mice)

Procedure:

- **Animal Preparation:** Anesthetize the animal using a standard, approved protocol (e.g., isoflurane inhalation). Maintain the animal's body temperature throughout the experiment.
- **Baseline Measurements:** Position the ultrasound probe over the femoral artery to obtain a clear longitudinal view. Record baseline measurements of the arterial diameter and blood flow velocity for a stable period (e.g., 5-10 minutes).
- **PHM-27 Administration:** Administer a bolus of PHM-27 solution via a suitable route (e.g., tail vein injection for intravenous administration or intraperitoneal injection). A starting dose, extrapolated from VIP studies, could be in the range of 30-60 pmol/kg.^[6] A vehicle control group should be included.
- **Post-Administration Monitoring:** Immediately following administration, continuously record the femoral artery diameter and blood flow for a defined period (e.g., 30-60 minutes) to capture the full vasodilatory response.
- **Data Analysis:** Analyze the recorded ultrasound images to measure the arterial diameter at various time points post-injection. Calculate the percentage change in diameter from the baseline to quantify the vasodilatory effect.

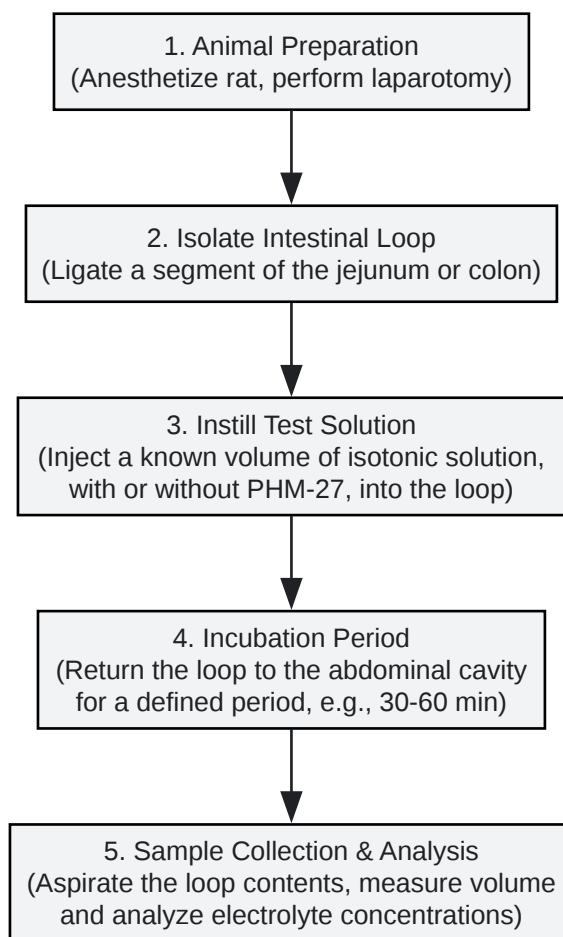
Quantitative Data (from VIP studies as a proxy):

Peptide	Animal Model	Dose	Route	Effect on Vasculature	Reference
VIP	Rabbit	60 pmol/kg/min	IV infusion	~50% decrease in uveal vascular resistance	[6]
VIP	Cat	30 pmol/kg/min	IV infusion	Markedly increased blood flow in glandular tissues	[6]
VIP	Human	400 pmol/kg/hr	IV infusion	30% decrease in total peripheral resistance, 12% decrease in mean arterial pressure	[7]

Protocol 2: Assessment of Intestinal Fluid Secretion in Rats

This protocol utilizes an in situ closed-loop model to directly measure the effect of PHM-27 on intestinal fluid and electrolyte transport.

Experimental Workflow:



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Caption: Workflow for in vivo assessment of intestinal secretion.

Materials:

- **PHM-27 (human)**
- Vehicle (e.g., sterile saline)
- Anesthetic (e.g., ketamine/xylazine)
- Isotonic saline solution (e.g., Krebs-Ringer bicarbonate)
- Surgical instruments
- Animal model (e.g., Wistar or Sprague-Dawley rats)

Procedure:

- **Animal Preparation:** Anesthetize the rat and perform a midline laparotomy to expose the small intestine and colon.
- **Intestinal Loop Preparation:** Carefully ligate a 5-10 cm segment of the desired intestinal region (e.g., jejunum or colon) without compromising its blood supply.
- **Administration of PHM-27:** Inject a precise volume of the test solution (isotonic saline containing a known concentration of PHM-27 or vehicle) into the ligated loop. A starting dose, based on VIP studies, could be around 14.3 $\mu\text{g/kg/hr}$ delivered via intravenous infusion.^[8] Alternatively, a direct intraluminal administration can be performed.
- **Incubation:** Gently return the intestinal loop to the abdominal cavity and maintain the animal under anesthesia for a predetermined period (e.g., 30 or 60 minutes).
- **Sample Collection and Analysis:** Re-expose the loop, carefully aspirate its entire fluid content, and measure the final volume. A net increase in volume indicates fluid secretion. The collected fluid can be further analyzed for electrolyte concentrations (e.g., Na^+ , Cl^- , HCO_3^-) to determine the nature of the secretion.

Quantitative Data (from VIP studies as a proxy):

Peptide	Animal Model	Dose	Route	Effect on Intestinal Transport	Reference
VIP	Dog	0.08 µg/kg/min	Intra-arterial infusion	Chloride secretion of 92 µeq/cm/h (control was 8 µeq/cm/h absorption)	[9]
VIP	Rat	14.3 µg/kg/hr	IV infusion	Reversed net absorption to net secretion in the colon	[8]
VIP	Rabbit	-	IV infusion	Produced secretion in the small intestine (jejunum > ileum)	[10]

Conclusion

The provided protocols and data, primarily derived from studies on the closely related peptide VIP, offer a robust framework for initiating in vivo investigations into the physiological roles of PHM-27. Given the shared biological activities and signaling pathways of PHM-27 and VIP, these methodologies are expected to be highly applicable. However, it is imperative for researchers to conduct preliminary dose-response studies to establish the optimal experimental conditions for PHM-27 in their specific models. These application notes should serve as a valuable resource for scientists and professionals in the fields of pharmacology, physiology, and drug development who are interested in elucidating the in vivo functions of this important human peptide.

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